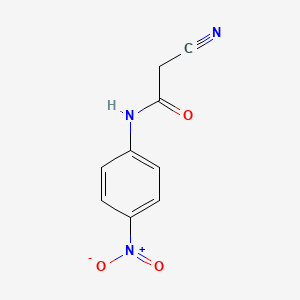

(E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds to "(E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide" has been reported in the literature. For instance, a novel crystal of (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide was synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and single crystal X-ray diffraction . Similarly, another compound, (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized by the same methods . These studies provide a foundation for understanding the synthesis of similar compounds.

Molecular Structure Analysis

The molecular structure of these compounds was confirmed through single crystal X-ray analysis. For example, the molecule mentioned in paper crystallizes in the monoclinic space group with specific lattice parameters. The molecular structure was further confirmed by comparing predicted Z-matrix geometries and spectroscopic data with experimental results. Density Functional Theory (DFT) calculations were carried out to support these findings . In paper , the optimized molecular structures of different species of the compound were investigated both experimentally and theoretically, providing insights into the stability and reactivity of these molecules .

Chemical Reactions Analysis

The reactivity of these compounds was inferred from theoretical calculations. For instance, high energy values for certain transitions were reported for the compound in paper , suggesting high reactivity compared to other known substances like naloxone, cocaine, and scopolamine. These transitions are related to the planarity of CH3 groups linked to the nitrogen atom, which could influence the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds include their solvation energies and stability in solution. The solvation energy values observed for both species of the compound in paper indicate high solubility in solution. Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) studies support the higher stability of the cationic species in solution . The vibrational frequencies and corresponding vibrational assignments were also reported, providing a comprehensive understanding of the compound's physical properties .

Biological Evaluation

Both compounds were evaluated for their biological activities. The compound in paper was tested in vitro for anti-diabetic potential against α-glucosidase and α-amylase enzymes. Molecular docking studies showed that the compound could tightly anchor to the active site, making it a potent α-glucosidase inhibitor . Similarly, the compound in paper exhibited in vitro antidiabetic and antioxidant activities, with molecular docking studies suggesting potential anti-diabetic activity via inhibition of α-glucosidase enzyme .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Techniques : The compound has been synthesized and characterized using various spectroscopic methods, confirming its structure (Karrouchi et al., 2020).

- Crystal Structure : Studies have detailed its crystal structure, providing insights into its molecular geometry and electronic structure (Karrouchi et al., 2021).

Potential Applications

- Antidiabetic Potential : The compound has shown potential as an antidiabetic agent, as indicated by molecular docking studies that suggest its effectiveness in inhibiting α-glucosidase and α-amylase enzymes (Karrouchi et al., 2021).

- Molecular Docking Studies : The molecular docking studies have revealed that the compound can potentially interact with core residues of target proteins, indicating its applicability in drug development (Karrouchi et al., 2020).

- Bioinformatic Characterization : Further research has explored its bioinformatic characterization, suggesting its potential use in treating neurodegenerative disorders (Avram et al., 2021).

Other Studies

- Vibrational Spectroscopy and DFT Calculations : Extensive quantum chemical studies have been carried out on derivatives of this compound, providing insights into its reactivity and stability in different media (Pillai et al., 2017).

Propriétés

IUPAC Name |

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N4O2/c1-8-11(14(22)20-18-8)4-5-13(21)19-17-7-9-2-3-10(15)6-12(9)16/h2-3,6-7,11H,4-5H2,1H3,(H,19,21)(H,20,22)/b17-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRBWNXIGNUIAF-REZTVBANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=O)C1CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501321480 | |

| Record name | N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26725904 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide | |

CAS RN |

306302-95-4 | |

| Record name | N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3018858.png)

![methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate](/img/structure/B3018859.png)

![2-(2-Methoxyphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3018861.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3018871.png)

![N-(3-fluorophenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3018876.png)

![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)